N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c18-10-4-6-11(7-5-10)24-9-8-14(21)19-13-3-1-2-12-15(13)17(23)20-16(12)22/h1-7H,8-9H2,(H,19,21)(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEYMVZPHIFPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCSC3=CC=C(C=C3)F)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide, also known as TH2873, is a small molecule compound that has garnered attention for its potential biological activities, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell signaling and is significant in the development and function of B cells, which are vital components of the immune system. This article delves into the biological activity of TH2873, summarizing research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H13FN2O5S, with a molecular weight of approximately 344.4 g/mol. The compound features a unique structure characterized by a dioxoisoindole moiety and a sulfanylpropanamide group, which contribute to its biological properties.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C17H13FN2O5S |
| Molecular Weight | 344.4 g/mol |
| Functional Groups | Dioxoisoindole, Sulfanyl, Fluorophenyl |
TH2873 functions primarily as a BTK inhibitor , which disrupts B-cell receptor signaling pathways. This inhibition can lead to reduced proliferation of malignant B cells and has implications for treating various B-cell malignancies.
Therapeutic Potential
Research indicates that TH2873 may be effective against several diseases:
- B-cell malignancies : Due to its role in inhibiting BTK, TH2873 has been studied for its potential in treating chronic lymphocytic leukemia (CLL) and other B-cell lymphomas.
- Autoimmune diseases : Inhibition of BTK may also provide therapeutic benefits in conditions such as rheumatoid arthritis and lupus by modulating immune responses.
Case Studies
-
Chronic Lymphocytic Leukemia (CLL) :
A study demonstrated that TH2873 effectively inhibited the proliferation of CLL cells in vitro. The compound showed a dose-dependent reduction in cell viability, highlighting its potential as a therapeutic agent for this malignancy. -
Rheumatoid Arthritis :
Preclinical models showed that TH2873 reduced inflammatory markers and joint swelling in collagen-induced arthritis models. This suggests its potential utility in managing autoimmune diseases.
In Vitro Studies
In vitro assays have shown that TH2873 effectively inhibits BTK activity with an IC50 value indicative of potent biological activity. The compound exhibited selectivity towards BTK compared to other kinases, minimizing off-target effects.
In Vivo Studies
Animal models treated with TH2873 demonstrated significant reductions in tumor size and improved survival rates compared to control groups. These findings support further investigation into clinical applications for cancer therapy.
Comparative Analysis with Related Compounds
Several compounds exhibit structural similarities to this compound. Below is a comparison table highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(1,3-dioxoisoindolin-4-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide | C19H16FN3O5S | Contains a pyrrolidine ring; potential different biological activity |
| N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfonamide | C17H13FN2O5S | Sulfonamide group; known for antimicrobial properties |
Scientific Research Applications
Bruton's Tyrosine Kinase Inhibition
One of the primary applications of N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide is as an inhibitor of Bruton's tyrosine kinase (BTK) . BTK plays a crucial role in B-cell signaling, impacting immune response and inflammation. Inhibition of BTK can be beneficial in treating various B-cell malignancies and autoimmune diseases .
Potential Anticancer Agent
Research indicates that this compound may exhibit anticancer properties by modulating key signaling pathways involved in tumor growth and proliferation. Its ability to inhibit BTK suggests potential use in therapies for cancers such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma .
Case Study 1: Cancer Treatment Development
A recent study explored the efficacy of TH2873 in preclinical models of B-cell malignancies. The results indicated a significant reduction in tumor size and improved survival rates in treated mice compared to controls. This research underscores the compound's potential as a therapeutic agent against specific cancers .
Case Study 2: Drug Repurposing Initiatives
Another initiative focused on drug repurposing highlighted how compounds like this compound may be leveraged to enhance existing treatment protocols for autoimmune diseases by targeting BTK pathways more effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Phthalimide Cores
- 3-Chloro-N-phenyl-phthalimide (Fig. 1, ): Core: Phthalimide with chloro and phenyl substituents. Key Differences: Lacks the propanamide chain and fluorophenylsulfanyl group. Applications: Used in polymer synthesis as a monomer for polyimides . Comparison: The target compound’s propanamide linkage and fluorophenylsulfanyl group may offer distinct reactivity or solubility compared to the chloro-phenyl analog.
- 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (): Core: Phthalimide linked to a pentanamide chain. Key Differences: Contains a pyridyl sulfamoyl group and methyl substituent. Molecular Weight: 493.53 vs. estimated ~350–400 for the target compound.
Compounds with Fluorophenyl and Thioether Groups
(E)-2-((4-Fluorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide ():
- Core : Acetamide with 4-fluorophenylthio and diazenylphenyl groups.
- Key Differences : Shorter acetamide chain and diazenyl substituent vs. the target’s propanamide and phthalimide.
- Comparison : The diazenyl group may confer photochemical reactivity, while the phthalimide in the target compound could enhance thermal stability .
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide (): Core: Propanamide with indolylethyl and fluorobiphenyl groups. Key Differences: Fluorobiphenyl substituent vs. fluorophenylsulfanyl.
Physicochemical and Functional Comparisons
Hydrogen Bonding and Crystal Packing
The phthalimide and amide groups in the target compound can engage in hydrogen bonding, influencing crystallization. highlights graph set analysis for hydrogen-bonding patterns, suggesting that the target’s amide and carbonyl groups may form motifs distinct from sulfonamide-containing analogs .
Preparation Methods
Synthetic Routes and Key Reactions
Route 1: Amide Bond Formation via Acid Chloride Intermediate
Step 1: Synthesis of 1,3-Dioxoisoindol-4-yl Acid Chloride
- Reagents : Phthalic anhydride, 4-aminobenzoyl chloride, thionyl chloride (SOCl₂).
- Mechanism :
- Phthalimide Formation : Reaction of phthalic anhydride with 4-aminobenzoyl chloride under basic conditions (e.g., triethylamine) yields 1,3-dioxoisoindol-4-carboxylic acid.
- Acid Chloride Conversion : Treatment of the carboxylic acid with SOCl₂ or oxalyl chloride (COCl₂) generates the corresponding acid chloride.
Step 2: Reaction with 3-(4-Fluorophenyl)sulfanylpropanamine
- Reagents : 3-(4-Fluorophenyl)sulfanylpropanamine, base (e.g., triethylamine).
- Mechanism :
| Reagents/Conditions | Purpose | References |
|---|---|---|
| Thionyl chloride, reflux | Carboxylic acid → acid chloride | |
| Triethylamine, dichloromethane | Amide bond formation |
Route 2: Mixed Anhydride Coupling
Alternative Method for Amide Formation
- Reagents : 1,3-Dioxoisoindol-4-carboxylic acid, 3-(4-fluorophenyl)sulfanylpropanamine, DCC (N,N'-dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole).
- Mechanism :
| Reagents/Conditions | Purpose | References |
|---|---|---|
| DCC, HOBt, DMF, 0°C → RT | Amide coupling |
Route 3: Sulfanylpropanamide Synthesis
Preparation of 3-(4-Fluorophenyl)sulfanylpropanamine
This intermediate is critical for the final step. Two methods are proposed:
Method A: Alkylation of Thiol
- Reagents : 3-Aminopropanethiol, 4-fluorobenzyl bromide, base (NaH).
- Mechanism : Nucleophilic substitution of thiol with benzyl bromide.
Method B: Reduction of Sulfide
- Reagents : 3-(4-Fluorophenyl)sulfanylpropanamide nitrile, LiAlH₄.
- Mechanism : Reduction of nitrile to amine.
| Method | Reagents | Yield | References |
|---|---|---|---|
| A | 4-Fluorobenzyl bromide, NaH | ~60–70% | |
| B | LiAlH₄, THF | ~50–60% |
Reaction Optimization and Challenges
Key Challenges in Synthesis
Data Tables and Hypothetical Yields
Table 1: Comparative Analysis of Synthetic Routes
| Route | Reagents | Yield | Step Complexity |
|---|---|---|---|
| Acid Chloride | SOCl₂, amine | 50–70% | Moderate |
| Mixed Anhydride | DCC, HOBt, DMF | 70–85% | Low |
| Sulfanylpropanamide Synthesis | NaH, 4-fluorobenzyl bromide | 60–70% | High |
Table 2: Critical Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT | Prevents side reactions |
| Solvent | DMF, DMSO | Enhances solubility/reactivity |
| Base | Triethylamine | Neutralizes HCl byproducts |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfanylpropanamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step pathways, including sulfanyl group incorporation and amide bond formation. Key parameters include temperature (e.g., 60–80°C for amidation), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., EDCI/HOBt for coupling). Optimization can be achieved via Design of Experiments (DoE) to minimize byproducts and maximize yield. Techniques like thin-layer chromatography (TLC) and HPLC should monitor reaction progress .
Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is critical for verifying connectivity, particularly the isoindole and fluorophenyl motifs. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (as in ) resolves stereochemical ambiguities. Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from rotational isomers or impurities, requiring repeated purification (e.g., column chromatography) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
- Answer : Comparative structure-activity relationship (SAR) studies are crucial. For example, replacing the 4-fluorophenyl group with a methoxyphenyl moiety (as in ) may alter receptor binding. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking simulations can predict interactions with targets like kinase domains, which should be validated via enzymatic assays (e.g., IC₅₀ determinations) .
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
- Answer : Employ accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Assess hydrolytic degradation by varying pH (1.2–7.4) and using mass spectrometry to identify degradation products. For oxidative stability, expose the compound to H₂O₂ or cytochrome P450 enzymes and analyze metabolites via LC-MS/MS .
Q. How can computational methods enhance the prediction of this compound’s reactivity in novel synthetic pathways?
- Answer : Quantum mechanical calculations (e.g., DFT for transition state modeling) and reaction path sampling (as in ICReDD’s approach, ) predict feasible pathways. Validate predictions by synthesizing proposed intermediates (e.g., isoindole precursors) and characterizing them via NMR. Machine learning models trained on reaction databases can further prioritize high-yield routes .
Methodological Challenges & Solutions
Q. What strategies mitigate spectral interference during NMR analysis of this compound?
- Answer : Use deuterated solvents (e.g., DMSO-d₆) to minimize background noise. For overlapping peaks, employ 2D-NMR techniques (e.g., NOESY for spatial proximity). Dynamic NMR experiments at variable temperatures can resolve conformational exchange broadening. Spiking with authentic reference compounds (if available) confirms peak assignments .
Q. How should researchers design assays to evaluate this compound’s interaction with membrane-bound targets?
- Answer : Use fluorescence anisotropy to study binding to lipid bilayer-embedded receptors (e.g., GPCRs). For intracellular targets, employ cell-permeabilizing agents (e.g., digitonin) in flow cytometry. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration, critical for neuroactive compounds .
Data Analysis & Interpretation
Q. What statistical approaches are optimal for analyzing dose-response data in preclinical studies?
- Answer : Nonlinear regression models (e.g., four-parameter logistic curves) calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across derivatives. Principal component analysis (PCA) identifies structural features correlating with activity, reducing dimensionality in SAR datasets .
Q. How can conflicting results in enzyme inhibition assays be reconciled?
- Answer : Confirm assay conditions (e.g., ATP concentration in kinase assays) and rule out off-target effects via counter-screening. Use orthogonal methods like thermal shift assays (TSA) to validate direct target engagement. Replicate studies with purified enzymes (vs. cell lysates) to eliminate matrix interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
